molecular formula C15H18Br4O2 B587458 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 CAS No. 1794752-19-4

2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17

Cat. No.: B587458
CAS No.: 1794752-19-4
M. Wt: 567.027
InChI Key: HVDXCGSGEQKWGB-BVKQVPBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and CAS Registry Number Analysis

The compound 2-ethylhexyl 2,3,4,5-tetrabromobenzoate-d17 is systematically named [1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 2,3,4,5-tetrabromobenzoate , reflecting its isotopic labeling pattern. Its CAS Registry Number is 1794752-19-4 , distinguishing it from its non-deuterated analog (CAS: 183658-27-7 ).

The naming convention adheres to IUPAC guidelines, specifying:

  • Deuterium substitution : 17 deuterium atoms replace hydrogens on the ethylhexyl chain.
  • Bromination pattern : Four bromine atoms occupy positions 2, 3, 4, and 5 on the benzoate aromatic ring.

Table 1: Key Identifier Comparison

Property This compound Non-Deuterated Analog
CAS Number 1794752-19-4 183658-27-7
IUPAC Name [1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 2,3,4,5-tetrabromobenzoate 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate

Molecular Formula and Isotopic Labeling Pattern

The molecular formula of the deuterated compound is C₁₅H₁D₁₇Br₄O₂ , with a molecular weight of 567.027 g/mol . The non-deuterated analog has the formula C₁₅H₁₈Br₄O₂ and a molecular weight of 549.92 g/mol .

Isotopic Labeling Pattern :

  • Ethylhexyl chain : 12 deuteriums on the hexyl group (positions 1,1,2,3,3,4,4,5,5,6,6,6) and 5 deuteriums on the ethyl group (positions 1,1,2,2,2).
  • Functional groups : The benzoate moiety remains unlabeled, retaining four bromine atoms.

Table 2: Molecular Composition Comparison

Component Deuterated Form Non-Deuterated Form
Molecular Formula C₁₅H₁D₁₇Br₄O₂ C₁₅H₁₈Br₄O₂
Molecular Weight (g/mol) 567.027 549.92
Isotopic Purity ≥98% N/A

Comparative Structural Analysis with Non-Deuterated Analog

Structurally, the deuterated and non-deuterated forms share identical brominated benzoate cores but differ in hydrogen/deuterium distribution on the ethylhexyl chain.

Key Structural Features :

  • Aromatic ring : Both compounds have a tetra-brominated benzoate group, contributing to their flame-retardant properties.
  • Aliphatic chain : The deuterated form’s ethylhexyl group exhibits 17 deuterium substitutions, altering its physical properties (e.g., density, boiling point) without affecting chemical reactivity.

Applications in Research :

  • Environmental analysis : The deuterated form serves as an internal standard in mass spectrometry for quantifying its non-deuterated analog in environmental samples.
  • Metabolic studies : Isotopic labeling enables tracking of metabolic pathways without interference from endogenous compounds.

Figure 1: Structural Comparison

Deuterated Form:  
  Br₄C₆COO-(C₂D₅)(C₆D₁₂)  
Non-Deuterated Form:  
  Br₄C₆COO-(C₂H₅)(C₆H₁₃)  

Table 3: Physicochemical Property Differences

Property Deuterated Form Non-Deuterated Form
Boiling Point 249 °C (lit.) 110.6 °C
Density 1.785 g/cm³ (predicted) 1.57 (predicted)
Refractive Index n/a 1.57 (predicted)

Properties

CAS No.

1794752-19-4

Molecular Formula

C15H18Br4O2

Molecular Weight

567.027

IUPAC Name

[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 2,3,4,5-tetrabromobenzoate

InChI

InChI=1S/C15H18Br4O2/c1-3-5-6-9(4-2)8-21-15(20)10-7-11(16)13(18)14(19)12(10)17/h7,9H,3-6,8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,8D2,9D

InChI Key

HVDXCGSGEQKWGB-BVKQVPBCSA-N

SMILES

CCCCC(CC)COC(=O)C1=CC(=C(C(=C1Br)Br)Br)Br

Synonyms

2,3,4,5-Tetrabromobenzoic Acid 2-Ethylhexyl-d17 Ester;  TBB-d17; 

Origin of Product

United States

Preparation Methods

Gel Permeation Chromatography (GPC)

  • Column : Accuprep MPS-GPC system with cyclohexane/ethyl acetate (1:1 v/v) mobile phase.

  • Flow Rate : 4.7 mL/min, collecting fractions between 10–20 min to isolate the target compound.

  • Efficiency : Removes polymeric byproducts and unreacted starting materials with >95% recovery.

Acidic Lipid Removal

  • Treatment : 40 μL of 98% H2SO4\text{H}_2\text{SO}_4 added to the GPC-purified extract, followed by nitrogen evaporation and reconstitution in n-hexane.

  • Purpose : Degrades residual lipids and polar impurities without affecting the deuterated ester.

Final purification via silica gel column chromatography (hexane/ethyl acetate gradient) yields a product with ≥98% chemical and isotopic purity, confirmed by 1H-NMR^1\text{H-NMR} and LC-MS/MS.

Analytical Validation and Quality Control

Structural Confirmation

  • GC-MS/MS : Utilizes a DB-5HT column (15 m × 0.25 mm) with APCI ionization. Key fragments include m/zm/z 452.0 (TBBA-methyl derivative) and m/zm/z 567.0 (molecular ion).

  • NMR : Deuterium integration at δ 0.8–1.6 ppm confirms complete deuteration of the 2-ethylhexyl chain.

Isotopic Purity

  • Accurate Mass Spectrometry : Measures m/zm/z 562.911 (calculated for C15H1D17Br4O2\text{C}_{15}\text{H}_{1}\text{D}_{17}\text{Br}_{4}\text{O}_2) with <0.5 Da deviation.

  • SIL Type : Deuterium-labeled (D17) ensures minimal protium contamination (<2%).

Industrial-Scale Synthesis Considerations

While laboratory methods prioritize precision, industrial production of this compound emphasizes cost-efficiency and scalability:

  • Continuous Flow Reactors : Enable rapid bromination and esterification with inline GC monitoring.

  • Solvent Recovery : Distillation units recycle toluene and dichloromethane, reducing waste.

  • Yield Optimization : Pilot studies report 85–90% yield at 100 g scale, with purity ≥97%.

Challenges and Mitigation Strategies

  • Over-Bromination : Controlled by incremental bromine addition and sub-60°C temperatures.

  • Isotopic Dilution : Use of anhydrous D2O\text{D}_2\text{O} and sealed reactors prevents protium exchange.

  • Thermal Degradation : Shortened GPC runtimes (10–20 min) minimize exposure to high temperatures .

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 involves its ability to interfere with the combustion process. The bromine atoms in the compound release bromine radicals when exposed to heat, which then react with free radicals generated during combustion. This reaction helps to quench the free radicals and slow down the combustion process . The compound also forms a char layer on the material’s surface, further inhibiting the spread of flames .

Comparison with Similar Compounds

Analytical and Regulatory Considerations

  • Analytical Use of Deuterated TBB : The deuterated form (TBB-d17) is critical for isotope dilution mass spectrometry, enabling precise quantification of TBB in complex matrices like dust and serum .
  • Detection in Environmental Samples : TBB and TBPH are frequently detected in indoor dust (e.g., Shanghai studies: TBB at 0.5–120 ng/g; TBPH at 1–85 ng/g) .
  • Regulatory Actions : Both TBB and TBPH are listed in the U.S. EPA’s 2013 TSCA Work Plan for risk assessment due to widespread human exposure .

Biological Activity

2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 (EHTBB-d17) is a brominated flame retardant that has garnered attention due to its widespread environmental presence and potential biological effects. This compound is a deuterated form of 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate (EHTBB), which is used primarily in plastics and textiles to reduce flammability. Understanding its biological activity is crucial for assessing risks associated with human exposure and environmental impact.

  • Molecular Formula : C15H1D17Br4O2
  • Molecular Weight : 567.027 g/mol
  • CAS Number : 1794752-19-4
  • Physical State : Liquid
  • Solubility : Soluble in DMSO, chloroform, and methanol

Metabolism and Toxicokinetics

EHTBB-d17 undergoes metabolic conversion primarily to tetrabromobenzoic acid (TBBA) in humans. Studies indicate that approximately 85% of a low dose is absorbed from the gastrointestinal tract, with minimal bioaccumulation observed in animal models. Notably, EHTBB does not appear to accumulate in tissues after repeated oral doses .

Key Metabolic Findings:

  • Absorption : 85% absorption from gut at a dose of 0.1 µmol/kg.
  • Metabolites Identified : TBBA and its conjugates (TBBA-sulfate and TBBA-glycine).
  • Excretion : Parent compound not detected in urine; metabolites found in feces .

Endocrine Disruption Potential

Although EHTBB itself is not classified as an endocrine disruptor, its primary metabolite TBBA exhibits anti-estrogenic properties with an IC50 value of 31.75 µM. Additionally, EHTBB has been shown to activate the pregnane X receptor (PXR), which plays a significant role in regulating the metabolism of xenobiotics and endogenous hormones .

Immune System Effects

Research indicates that EHTBB can modulate glucocorticoid receptor activity. In vitro assays have shown that it acts as a potent agonist of the glucocorticoid receptor, potentially influencing immune responses and metabolic processes .

Environmental Exposure

EHTBB has been detected in various environmental matrices, including food products. A study conducted on dietary exposure indicated that EHTBB was present in over 60% of samples analyzed from two total diet studies in China. The estimated daily intake was found to be 1.33 ng/kg body weight/day for one study period .

Case Study 1: Dietary Exposure Assessment

A comprehensive analysis of dietary exposure to EHTBB revealed significant concentrations in animal-derived foods compared to plant-derived foods. The contributions from different food groups were assessed over two periods (2009-2012 and 2015-2018), highlighting the need for ongoing monitoring and risk assessment related to food safety .

Case Study 2: Toxicity Evaluation in Animal Models

In a five-day toxicity evaluation using Sprague Dawley rats, EHTBB was administered via gavage to assess acute toxicity levels. Results indicated no significant adverse effects at lower doses; however, further studies are required to understand chronic exposure implications fully .

Summary of Biological Activities

Biological Activity Findings
MetabolismConverted to TBBA; minimal bioaccumulation
Endocrine ActivityAnti-estrogenic effects via TBBA
Glucocorticoid ActivityAgonist activity affecting immune response
Environmental PresenceDetected in food; significant dietary exposure

Q & A

Q. How can the compound’s application in polymer science be contextualized within broader chemical engineering paradigms?

  • Methodological Answer : Align with CRDC subclass RDF2050103 (chemical engineering design) by studying its role as a BFR in polymer composites. Use process simulation tools to optimize extrusion parameters (e.g., temperature profiles) for homogeneous dispersion. Theoretical frameworks should address flame retardancy mechanisms (e.g., radical scavenging) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.